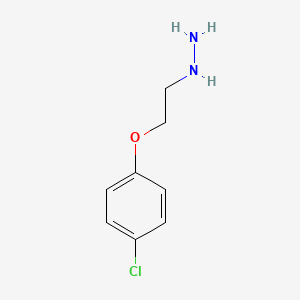

2-(4-Chlorophenoxy)ethylhydrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Chlorophenoxy)ethylhydrazine is a useful research compound. Its molecular formula is C8H11ClN2O and its molecular weight is 186.64. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antitumor Activity

Research indicates that 2-(4-Chlorophenoxy)ethylhydrazine exhibits notable biological activities, particularly as an antitumor agent. Studies have shown its ability to inhibit the growth of various cancer cell lines, suggesting potential applications in oncology. The proposed mechanisms include the induction of apoptosis and cell cycle arrest, although detailed pathways are still under investigation.

Neurodegenerative Diseases

This compound has also been explored as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. It is part of a class of compounds that inhibit the ATF4 pathway, which is associated with stress responses in cells. This inhibition could be beneficial for treating conditions where protein misfolding occurs, such as Alzheimer's and other related diseases .

Biological Research Applications

Biochemical Probes

In biological research, this compound serves as a biochemical probe to investigate enzyme inhibition mechanisms and protein interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool for studying cellular processes.

Case Study 1: Antitumor Efficacy

In a study investigating the antitumor efficacy of this compound, researchers treated various cancer cell lines with different concentrations of the compound. Results indicated significant inhibition of cell proliferation, with IC50 values suggesting potent activity against specific cancer types. Further mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Using in vitro models, researchers demonstrated that treatment with this compound reduced markers of oxidative stress and improved cell viability compared to controls. This suggests potential therapeutic applications in neurodegenerative conditions where oxidative stress plays a critical role .

Analyse Chemischer Reaktionen

Nucleophilic Reactions

The hydrazine moiety (-NH-NH2) participates in nucleophilic additions and substitutions:

Acylation and Condensation

-

Reacts with ketones or aldehydes to form hydrazones. For example, reaction with benzaldehyde produces 2-(4-chlorophenoxy)ethylhydrazone .

-

Forms acylhydrazides when treated with carboxylic acid derivatives (e.g., anhydrides or chlorides) .

Cyclization Reactions

-

Under acidic or basic conditions, intramolecular cyclization occurs. For instance, reaction with nitrile oxides generates 1,2,4,5-oxatriazin-6-one derivatives via a six-membered transition state .

Nucleophilic Attack

-

The hydrazine group acts as a bifunctional nucleophile. In reactions with carbonyl compounds, the primary amine attacks the electrophilic carbon, forming a tetrahedral intermediate that eliminates water to yield hydrazones .

Zwitterionic Intermediates

-

Computational studies suggest that reactions involving CO2 or ketenes proceed through six-membered zwitterionic transition states, lowering activation energies (Δ*G‡ ≈ 31–42 kcal/mol) .

Catalytic and Solvent Effects

Reaction efficiency depends on:

-

Solvent Polarity : Polar aprotic solvents (e.g., MeCN) enhance nucleophilicity, while water stabilizes zwitterionic intermediates .

-

Catalysts : CeCl3 or DBAD (di-tert-butyl azodicarboxylate) accelerates decarboxylative hydrazination reactions under blue LED light .

Kinetic and Optimization Data

Limitations and Challenges

Eigenschaften

CAS-Nummer |

69782-24-7; 92307-08-9 |

|---|---|

Molekularformel |

C8H11ClN2O |

Molekulargewicht |

186.64 |

IUPAC-Name |

2-(4-chlorophenoxy)ethylhydrazine |

InChI |

InChI=1S/C8H11ClN2O/c9-7-1-3-8(4-2-7)12-6-5-11-10/h1-4,11H,5-6,10H2 |

InChI-Schlüssel |

VFIIPEQXYJLYCV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1OCCNN)Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.